molecular formula C8H9ClO2S2 B13156014 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride

Cat. No.: B13156014
M. Wt: 236.7 g/mol
InChI Key: IZMRDGJXGCDKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C8H9ClO2S2

Molecular Weight

236.7 g/mol

IUPAC Name

5-(cyclopropylmethyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C8H9ClO2S2/c9-13(10,11)8-4-3-7(12-8)5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

IZMRDGJXGCDKHN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride
  • CAS RN : 2092554-03-3
  • Molecular Formula : C₈H₉ClO₂S₂
  • Molecular Weight : 236.74 g/mol
  • Structure : Features a thiophene ring substituted at the 5-position with a cyclopropylmethyl group and at the 2-position with a sulfonyl chloride moiety.

Key Properties :

  • Limited data on physical properties (e.g., melting point, boiling point) or safety parameters (GHS classification) are available compared to analogs .

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

The following table summarizes critical differences in substituents, molecular weights, and structural characteristics:

Compound Name Substituent at Thiophene-5-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Cyclopropylmethyl C₈H₉ClO₂S₂ 236.74 Cyclopropane ring introduces steric bulk
5-(2-Pyridyl)thiophene-2-sulfonyl chloride Pyridyl C₉H₆ClNO₂S₂ 259.73 Pyridine ring enhances polarity and basicity
5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride Phenylsulfonyl C₁₀H₇ClO₄S₃ 338.81 Electron-withdrawing sulfonyl group
5-Methylthiophene-2-sulfonyl chloride Methyl C₅H₅ClO₂S₂ 196.68 Minimal steric hindrance
5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride Isoxazol-3-yl C₇H₄ClNO₃S₂ 249.70 Heterocyclic isoxazole moiety
5-[[(4-Chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl chloride (4-Chlorobenzoylamino)methyl C₁₂H₉Cl₂NO₃S₂ 350.24 Bulky aromatic substituent with amide linkage

Reactivity and Stability

  • Electronic Effects :
    • Electron-withdrawing groups (e.g., phenylsulfonyl in ) enhance electrophilicity of the sulfonyl chloride, favoring nucleophilic substitution reactions.
    • Electron-neutral/donating groups (e.g., methyl in or cyclopropylmethyl in ) result in moderate reactivity, influenced by steric factors.
  • Pyridyl () and isoxazolyl () groups balance steric and electronic effects, enabling applications in coordination chemistry or heterocyclic synthesis.

Biological Activity

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring substituted with a cyclopropylmethyl group and a sulfonyl chloride functional group. Its chemical structure can be represented as follows:

C1C2C3C4C5S6Cl\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{S}_6\text{Cl}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Some studies suggest that compounds with similar structures may inhibit key signaling pathways involved in cell proliferation and survival.

Inhibition of Kinases

Research indicates that compounds containing thiophene and sulfonyl groups can act as inhibitors of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. For instance, a related compound demonstrated potent inhibition of PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), leading to significant anti-tumor effects by inducing apoptosis in cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. These studies typically involve exposing various cell lines to the compound and measuring cell viability.

Cell Line Concentration (µM) Viability (%)
MCF-7 (Breast cancer)1070
HCT-116 (Colorectal)1065
HT-22 (Neuronal)1080

In general, lower concentrations have shown minimal cytotoxic effects, suggesting a favorable therapeutic index for further development .

Case Studies and Research Findings

  • Anti-Tumor Activity : A study focused on a structurally similar compound indicated that it could effectively induce apoptosis in HCT-116 cells via the PI3K/AKT/mTOR signaling pathway. The compound caused cell cycle arrest in the G0/G1 phase, demonstrating its potential as an anti-cancer agent .
  • Inflammatory Response Modulation : Another investigation highlighted the role of thiophene derivatives in modulating inflammatory responses. Compounds with similar functionalities were shown to inhibit prostaglandin synthesis, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary findings suggest that derivatives of thiophene may exhibit neuroprotective properties by inhibiting pathways associated with neurodegeneration. This opens avenues for exploring their use in treating conditions such as Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.